5-Chloro-1-ethyl-3-methyl-1H-pyrazole
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Overview
Description
5-Chloro-1-ethyl-3-methyl-1H-pyrazole: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with chlorine, ethyl, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromide in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-1-ethyl-3-methyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial and anti-inflammatory agent. Its unique structure allows it to interact with biological targets effectively .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it a valuable intermediate in the synthesis of these products .
Mechanism of Action
The mechanism of action of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting biological pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or preventing microbial growth .
Comparison with Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole
- 5-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1-phenyl-1H-pyrazole
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications, such as enzyme inhibition and agrochemical production .
Properties
IUPAC Name |
5-chloro-1-ethyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-3-9-6(7)4-5(2)8-9/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNJYINENJTGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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